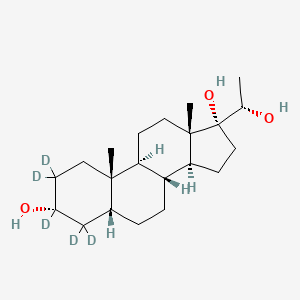

Pregnanetriol-d5

説明

Pregnanetriol-d5 (PT-d5) is a deuterated analog of pregnanetriol, a metabolite of 17α-hydroxyprogesterone. It is widely used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying endogenous steroids in clinical and research settings . PT-d5 is synthesized with five deuterium atoms, achieving ≥98% isotopic purity and ≥98% chemical purity, ensuring minimal interference with non-deuterated analytes during isotopic dilution analysis . Its primary application lies in diagnosing and monitoring congenital adrenal hyperplasia (CAH), a disorder characterized by impaired cortisol synthesis and elevated 17α-hydroxyprogesterone metabolites .

特性

分子式 |

C21H36O3 |

|---|---|

分子量 |

341.5 g/mol |

IUPAC名 |

(3R,5R,8R,9S,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C21H36O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h13-18,22-24H,4-12H2,1-3H3/t13-,14+,15+,16+,17-,18-,19-,20-,21-/m0/s1/i6D2,12D2,15D |

InChIキー |

SCPADBBISMMJAW-FBIVPUAHSA-N |

異性体SMILES |

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@]4([C@H](C)O)O)C)C)([2H])[2H])O |

正規SMILES |

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Pregnanetriol-d5 typically involves the deuteration of pregnanetriol. This process can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include:

Catalyst: Palladium on carbon (Pd/C)

Solvent: Deuterated solvents such as deuterated methanol or deuterated chloroform

Temperature: Room temperature to slightly elevated temperatures

Pressure: Atmospheric pressure or slightly elevated pressures to ensure efficient deuterium incorporation

Industrial Production Methods: Industrial production of Pregnanetriol-d5 follows similar synthetic routes but on a larger scale. The process involves:

Bulk deuteration: Using large quantities of deuterium gas and catalysts

Purification: Employing chromatographic techniques to isolate the deuterated product

Quality Control: Ensuring the purity and isotopic incorporation through analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry

化学反応の分析

Types of Reactions: Pregnanetriol-d5 undergoes various chemical reactions, including:

Reduction: Further reduction to more saturated steroid derivatives

Substitution: Replacement of functional groups with other substituents

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents

Substitution: Reagents such as halogenating agents (e.g., thionyl chloride) or nucleophiles (e.g., sodium azide)

Major Products:

Oxidation: Formation of ketones or carboxylic acids

Reduction: Formation of more saturated alcohols or hydrocarbons

Substitution: Formation of halogenated or azido derivatives

科学的研究の応用

Pregnanetriol-d5 has a wide range of applications in scientific research, including:

Chemistry: Used as an internal standard in LC/MS for the quantification of steroid metabolites

Biology: Employed in studies of steroid metabolism and hormone regulation

Medicine: Utilized in diagnostic assays for congenital adrenal hyperplasia and other endocrine disorders

Industry: Applied in the development of pharmaceuticals and in quality control processes for steroid-based drugs

作用機序

Pregnanetriol-d5 itself does not exert biological effects but serves as a tracer or internal standard in analytical applications. Its mechanism of action involves:

Stable Isotope Labeling: The deuterium atoms provide a distinct mass difference, allowing for precise detection and quantification in mass spectrometry

Analytical Precision: Enhances the accuracy and reliability of analytical measurements by serving as a reference compound

類似化合物との比較

Non-Deuterated Pregnanetriol

- Structural Differences : PT-d5 differs from native pregnanetriol (CAS 1098-45-9) by the substitution of five hydrogen atoms with deuterium, shifting its molecular mass by 5 Da. This mass shift avoids spectral overlap during analysis .

- Applications: While non-deuterated pregnanetriol is measured in urine or serum to assess CAH severity, PT-d5 is exclusively used for calibration and quality control in these assays .

- Analytical Utility: The deuterated form reduces matrix effects and improves quantification accuracy, whereas non-deuterated pregnanetriol serves as the target analyte .

Other Deuterated Steroids

PT-d5 belongs to a class of deuterated steroids used as internal standards. Key comparisons include:

- Tetrahydrocortisol-d5 (THF-d5) and Tetrahydrocortisone-d5 (THE-d5): These target cortisol metabolites, whereas PT-d5 is specific to 17α-hydroxyprogesterone pathways. All share ≥98% isotopic purity but differ in diagnostic applications (e.g., THF-d5 for Cushing’s syndrome vs. PT-d5 for CAH) .

- Pregnanetriol-d4 : Contains four deuterium atoms, offering a smaller mass shift (4 Da). PT-d5’s additional deuterium minimizes interference in complex matrices, making it preferable in multi-analyte panels .

Structural and Functional Analogs

- Pregnanediol-d5 : A deuterated metabolite of progesterone, used to monitor ovarian function and pregnancy. Unlike PT-d5, it reflects progesterone rather than 17α-hydroxyprogesterone metabolism .

- Allopregnanolone-d5: A neuroactive steroid targeting GABA receptors. While PT-d5 is diagnostic, Allopregnanolone-d5 is used in neurological research, highlighting divergent applications despite structural similarities .

Data Tables

Table 1: Key Properties of Pregnanetriol-d5 and Analogs

| Compound | Isotopic Purity | Purity | Deuterium Atoms | Primary Application | Supplier |

|---|---|---|---|---|---|

| Pregnanetriol-d5 | ≥98% | ≥98% | 5 | CAH diagnosis (internal std) | IsoSciences |

| Pregnanetriol (native) | N/A | ≥98% | 0 | CAH diagnosis (analyte) | Various |

| Pregnanetriol-d4 | ≥98% | ≥98% | 4 | Steroid profiling | CymitQuimica |

| Tetrahydrocortisol-d5 | ≥98% | ≥95% | 5 | Cortisol metabolite analysis | IsoSciences |

| Pregnanediol-d5 | ≥98% | ≥98% | 5 | Reproductive monitoring | US Biological |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。